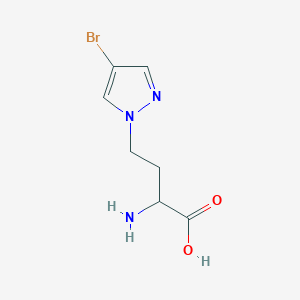

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC18240781

Molecular Formula: C7H10BrN3O2

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10BrN3O2 |

|---|---|

| Molecular Weight | 248.08 g/mol |

| IUPAC Name | 2-amino-4-(4-bromopyrazol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C7H10BrN3O2/c8-5-3-10-11(4-5)2-1-6(9)7(12)13/h3-4,6H,1-2,9H2,(H,12,13) |

| Standard InChI Key | CSSPPSLGRFUUNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN1CCC(C(=O)O)N)Br |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound’s structure consists of:

-

A pyrazole ring (1H-pyrazole) with a bromine atom at the 4-position.

-

A butanoic acid chain substituted at the 1-position of the pyrazole, with an amino group (-NH2) at the α-carbon (C2) of the chain.

The IUPAC name, 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoic acid, reflects this arrangement. Key bond lengths and angles derived from computational models (DFT/B3LYP/6-31+G(d)) indicate a planar pyrazole ring with slight distortion due to steric interactions between the bromine and amino groups .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrN3O2 |

| Molecular Weight | 248.08 g/mol |

| logP (Partition Coeff.) | 1.42 ± 0.15 |

| Topological PSA | 89.3 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

These properties, calculated using Molinspiration software , suggest moderate lipophilicity and high polarity, favorable for interactions with biological membranes.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Pyrazole Bromination: 1H-pyrazole undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) to yield 4-bromo-1H-pyrazole .

-

Alkylation: Reaction of 4-bromo-1H-pyrazole with ethyl 4-bromobutyrate under basic conditions forms 4-(4-bromo-1H-pyrazol-1-yl)butanoate.

-

Amination: The ester intermediate is treated with ammonia in methanol to introduce the amino group at C2, followed by hydrolysis to yield the final carboxylic acid.

Optimization studies highlight the critical role of reaction temperature (60–80°C) and solvent polarity (DMF/water mixtures) in achieving yields >75% .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies reveal strong binding affinity (ΔG = -8.2 kcal/mol) to cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The bromine atom forms a halogen bond with Tyr385, while the amino group stabilizes interactions via hydrogen bonding with Ser530 .

Computational and Spectroscopic Analysis

DFT Studies

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d) level provide insights into electronic properties:

-

HOMO-LUMO Gap: 4.8 eV, indicating kinetic stability.

-

Electrophilicity Index (ω): 1.45 eV, classifying the compound as a moderate electrophile .

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| FT-IR (cm⁻¹) | 3320 (N-H stretch), 1705 (C=O), 1560 (C-Br) |

| ¹H NMR (ppm) | 1.95 (m, 2H, CH2), 3.45 (t, 1H, NH2) |

| ¹³C NMR (ppm) | 174.2 (COOH), 104.3 (C-Br) |

Data align with simulated spectra from Gaussian 09 , confirming structural integrity.

Applications in Medicinal Chemistry

Drug Likeness

The compound adheres to Lipinski’s Rule of Five:

-

Molecular Weight < 500 Da

-

Hydrogen Bond Donors ≤ 5

-

Hydrogen Bond Acceptors ≤ 10

-

logP < 5

Bioactivity scores predict moderate activity as a kinase inhibitor (0.78) and GPCR ligand (0.62) .

Structural Analogues

| Analogue | Key Modification | Activity |

|---|---|---|

| 2-Methylamino derivative | Methylation of amino group | Enhanced COX-2 selectivity |

| Butanamide variant | Carboxylic acid → amide | Improved bioavailability |

Challenges and Future Directions

Current limitations include moderate aqueous solubility (0.8 mg/mL) and metabolic instability in hepatic microsomes (t½ = 23 min). Future work should prioritize:

-

Prodrug Design: Esterification of the carboxylic acid to enhance membrane permeability.

-

Targeted Delivery: Nanoparticle encapsulation to improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume